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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of 2-azacyclononanone, also known as caprylolactam, through the Beckmann rearrangement

of cyclooctanone oxime. The Beckmann rearrangement is a classic and versatile named

reaction in organic chemistry for the conversion of oximes to amides or lactams.[1][2] This

guide outlines two distinct protocols: a modern approach utilizing a mild and efficient cobalt

salt/Lewis acid catalytic system, and a traditional method employing a strong Brønsted acid.[3]

[4] This document is intended to be a comprehensive resource, offering step-by-step

procedures, quantitative data, and visualizations to aid researchers in the successful synthesis

and purification of 2-azacyclononanone, a valuable building block in medicinal chemistry and

materials science.

Introduction
The Beckmann rearrangement provides a powerful tool for the synthesis of lactams, which are

key structural motifs in numerous biologically active compounds and polymers. The ring

expansion of cyclic ketoximes to lactams is of particular industrial and academic importance.[2]

[5] 2-Azacyclononanone, a nine-membered lactam, serves as a versatile intermediate in the

synthesis of various pharmaceutical agents and other fine chemicals.
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The synthesis of 2-azacyclononanone is typically achieved in two main stages: the oximation

of cyclooctanone to form cyclooctanone oxime, followed by the Beckmann rearrangement of

the oxime to yield the desired lactam. This document details both stages, with a focus on the

critical rearrangement step.

Data Presentation
The selection of the catalyst system for the Beckmann rearrangement significantly impacts the

reaction's efficiency. Below is a summary of the catalytic performance of various cobalt salt and

Lewis acid combinations in the synthesis of 2-azacyclononanone from cyclooctanone oxime.

Entry
Cobalt
Salt (10
mol%)

Lewis
Acid (10
mol%)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1 CoCl₂ Yb(OTf)₃ Acetonitrile 80 2 85.0

2 CoBr₂ Yb(OTf)₃ Acetonitrile 80 2 82.0

3
Co(ClO₄)₂·

6H₂O
Yb(OTf)₃ Acetonitrile 80 2 88.0

4
Co(BF₄)₂·6

H₂O
Yb(OTf)₃ Acetonitrile 80 2 92.0

5 Co(OAc)₂ Yb(OTf)₃ Acetonitrile 80 2 75.0

6 None Yb(OTf)₃ Acetonitrile 80 2 36.9

7 CoCl₂ None Acetonitrile 80 2 < 5

Data adapted from a study on the effective catalysis of the Beckmann rearrangement.[3]

Experimental Protocols
Protocol 1: Synthesis of Cyclooctanone Oxime
This protocol describes the synthesis of the precursor, cyclooctanone oxime, from

cyclooctanone.
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Materials:

Cyclooctanone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Potassium hydroxide (KOH)

Ethanol

Water

Chloroform

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (5.0 g, 71.94

mmol) in 10 mL of distilled water.

In a separate beaker, dissolve potassium hydroxide (3.0 g, 53.48 mmol) in 5 mL of distilled

water.

Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with

stirring at room temperature.

To this mixture, add cyclooctanone (8.4 g, 66.67 mmol) while continuing to stir.

Heat the reaction mixture to reflux. To maintain a clear solution, small portions of ethanol

(approximately 5 mL total) can be added through the condenser.
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After refluxing for 1 hour, allow the mixture to cool to room temperature.

Neutralize the reaction mixture with a 1N KOH solution.

Transfer the mixture to a beaker containing 100 mL of ice-water.

Extract the product with chloroform (3 x 50 mL).

Combine the organic layers and wash with distilled water (3 x 10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield cyclooctanone oxime.[6]

Protocol 2: Beckmann Rearrangement using a
Cobalt/Lewis Acid Catalyst
This protocol details a mild and efficient method for the rearrangement of cyclooctanone oxime

to 2-azacyclononanone.

Materials:

Cyclooctanone oxime

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

Acetonitrile (MeCN), anhydrous

Ethyl acetate

Saturated sodium chloride solution (brine)

0.4 M Sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄)

Schlenk flask or similar reaction vessel with a nitrogen inlet
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Magnetic stirrer with heating plate

Silica gel for column chromatography

Procedure:

To a Schlenk flask under a nitrogen atmosphere, add cyclooctanone oxime (70.6 mg, 0.5

mmol), cobalt(II) tetrafluoroborate hexahydrate (17.0 mg, 0.05 mmol, 10 mol%), and

ytterbium(III) trifluoromethanesulfonate (31.0 mg, 0.05 mmol, 10 mol%).

Add 1.0 mL of anhydrous acetonitrile to the flask.

Stir the reaction mixture at 80°C for 2 hours.[4]

After the reaction is complete, allow the mixture to cool to room temperature.

Dilute the reaction mixture with 10 mL of ethyl acetate.

Add 2 mL of a saturated NaCl solution containing 0.4 M NaOH and stir vigorously.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate

gradient) to afford pure 2-azacyclononanone.

Protocol 3: Beckmann Rearrangement using Sulfuric
Acid
This protocol outlines the traditional method using a strong Brønsted acid. Caution:

Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective

equipment in a well-ventilated fume hood.

Materials:

Cyclooctanone oxime
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Concentrated sulfuric acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, carefully add cyclooctanone oxime (1.41 g, 10 mmol) to

concentrated sulfuric acid (5 mL) at 0°C (ice bath) with stirring.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour.

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a

beaker.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases.

Extract the aqueous layer with dichloromethane (3 x 30 mL).

Combine the organic extracts and wash with brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 2-azacyclononanone.

The crude product can be further purified by recrystallization from a chloroform/hexane

mixture or by sublimation under high vacuum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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